BenchChemオンラインストアへようこそ!

ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

Hydrogen bond donor Membrane permeability N-methylation

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 1247670-99-0), also designated as N-(trifluoroacetyl)-sarcosine ethyl ester or Tfa-Sar-OEt, is a fluorinated N-methyl glycine derivative belonging to the N-acyl-N-alkyl-α-amino acid ester class. It features a trifluoroacetamido group N-methylated on the glycine nitrogen, connected to an ethyl ester, yielding the molecular formula C₇H₁₀F₃NO₃ and a molecular weight of 213.15 g/mol.

Molecular Formula C7H10F3NO3
Molecular Weight 213.15 g/mol
CAS No. 1247670-99-0
Cat. No. B1373626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate
CAS1247670-99-0
Molecular FormulaC7H10F3NO3
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)C(=O)C(F)(F)F
InChIInChI=1S/C7H10F3NO3/c1-3-14-5(12)4-11(2)6(13)7(8,9)10/h3-4H2,1-2H3
InChIKeyNZCQOTQXWQMKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 1247670-99-0): Structural Classification and Physicochemical Profile


Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 1247670-99-0), also designated as N-(trifluoroacetyl)-sarcosine ethyl ester or Tfa-Sar-OEt, is a fluorinated N-methyl glycine derivative belonging to the N-acyl-N-alkyl-α-amino acid ester class [1]. It features a trifluoroacetamido group N-methylated on the glycine nitrogen, connected to an ethyl ester, yielding the molecular formula C₇H₁₀F₃NO₃ and a molecular weight of 213.15 g/mol [1]. The compound is commercially available as a research chemical building block at ≥95% purity from multiple vendors, with recommended storage at 2–8°C under desiccated conditions . The N-methyl substitution distinguishes it fundamentally from the secondary amide (NH) analog ethyl 2-(2,2,2-trifluoroacetamido)acetate (CAS 367-62-4), eliminating the hydrogen bond donor (HBD) present in the latter and thereby altering its drug-likeness profile [2].

Why N-Methyl Substitution in Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate Cannot Be Substituted by the NH Analog


The N-methyl group in ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is not merely an inert substituent—it qualitatively alters the compound's hydrogen-bonding capacity, lipophilicity, and conformational behavior compared to its NH analog (CAS 367-62-4). The NH analog possesses one hydrogen bond donor (the secondary amide N–H), which increases topological polar surface area (TPSA) and reduces computed logP, potentially compromising membrane permeability . N-Methylation eliminates this HBD entirely (HBD = 0 vs. 1), while simultaneously introducing steric constraints that influence the cis/trans amide rotamer equilibrium—an effect well-documented for N-methyl amino acid derivatives [1]. These differences mean that in a medicinal chemistry campaign requiring a fluorinated glycine building block with specific permeability or conformational properties, the NH analog cannot serve as a drop-in replacement without altering downstream SAR, pharmacokinetic profile, or synthetic handling characteristics.

Quantitative Differentiation Evidence for Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate vs. Closest Analogs


Hydrogen Bond Donor Count: N-Methyl Eliminates HBD vs. NH Analog (CAS 367-62-4)

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate possesses zero hydrogen bond donors (HBD = 0), a direct consequence of N-methylation on the glycine nitrogen. In contrast, the NH analog ethyl 2-(2,2,2-trifluoroacetamido)acetate (CAS 367-62-4) retains the secondary amide N–H, yielding HBD = 1 [1]. In drug discovery, HBD count is a critical determinant of passive membrane permeability: reducing HBD count has been quantitatively correlated with improved intestinal absorption and blood–brain barrier penetration [2]. The zero-HBD status of the target compound also precludes metabolic conjugation via glucuronidation or sulfation at the amide nitrogen—a clearance pathway to which the NH analog is susceptible [3].

Hydrogen bond donor Membrane permeability N-methylation Drug-likeness Physicochemical profiling

Lipophilicity (XLogP3): N-Methyl Group Increases logP by ~0.48 Units vs. NH Analog

The N-methyl group in the target compound contributes an incremental increase in lipophilicity compared to the NH analog. PubChem XLogP3 for target compound is 1.1 [1], while the NH analog (CAS 367-62-4) has a reported LogP of 0.61890 . Although these values derive from different computational algorithms (XLogP3 vs. an unspecified method), the direction and approximate magnitude of the increase (~0.48 log units) are consistent with the well-established effect of N-methylation on lipophilicity; each N-methyl group typically adds 0.4–0.7 logP units in amino acid/peptide systems [2]. A third source (chembase.cn) reports an experimental logP of 1.28 for the target compound, further corroborating the increased lipophilicity trend [3].

Lipophilicity LogP Membrane partitioning N-methylation effect Physicochemical optimization

Topological Polar Surface Area (TPSA): Reduced by ~8.8 Ų vs. NH Analog, Favoring Oral Bioavailability

The TPSA of ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is 46.6 Ų (PubChem computed) [1], compared to PSA = 55.40 Ų for the NH analog CAS 367-62-4 . This reduction of approximately 8.8 Ų is attributable to the replacement of the polar N–H moiety with an N–CH₃ group. Both compounds fall well below the Veber threshold of TPSA ≤ 140 Ų for oral bioavailability, but the lower TPSA of the target compound predicts superior passive transcellular permeability in quantitative structure–permeability models [2]. A TPSA < 60 Ų is generally associated with good blood–brain barrier penetration potential, positioning the target compound more favorably than its NH analog for CNS-targeted programs [2].

Polar surface area Oral bioavailability Veber rules TPSA Drug-likeness

19F NMR Spectroscopic Handle: Trifluoromethyl Group Enables Fragment-Based Screening Applications

The trifluoroacetamido (–COCF₃) group in ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate provides a three-fold equivalent ¹⁹F NMR signal, making it a sensitive reporter for ligand-observed ¹⁹F NMR fragment screening. ¹⁹F NMR has proven to be a valuable tool in fragment-based drug discovery (FBDD), with applications including screening libraries of fluorinated fragments, assessing competition among elaborated fragments, and identifying binding poses of promising hits [1]. In contrast, the non-fluorinated analog ethyl 2-(N-methylacetamido)acetate (CAS 34597-05-2), which substitutes the –COCF₃ group with –COCH₃, lacks any ¹⁹F NMR capability entirely . The trifluoromethyl group also provides metabolic stability benefits: fluorine substitution at metabolically labile positions is a well-validated strategy to block oxidative metabolism [2].

19F NMR Fragment-based drug discovery CF3 reporter Ligand-observed screening Fluorinated building block

Ethyl Ester vs. Carboxylic Acid: Synthetic Versatility Advantage Over the Acid Analog (CAS 35141-11-8)

The ethyl ester moiety in the target compound provides a protected carboxyl group that can be selectively deprotected under mild basic hydrolysis conditions, unlike the free carboxylic acid analog (CAS 35141-11-8, N-methyl-N-(trifluoroacetyl)glycine) which requires activation (e.g., HATU, EDC) prior to amide bond formation . The ester form is also compatible with a broader range of downstream transformations (reduction to alcohol, Weinreb amide formation, Grignard addition) without the chemoselectivity complications introduced by a free carboxylic acid [1]. Furthermore, the ethyl ester offers improved organic solubility and chromatographic handling compared to the zwitterionic or salt forms often required for the free acid [2]. The molecular weight difference (213.15 vs. 185.10 g/mol) reflects the ethyl protecting group, which adds only 28 Da while significantly expanding synthetic utility.

Ester prodrug Synthetic intermediate Carboxylic acid protection Amide coupling Building block versatility

Commercial Availability and Purity Specification: 95% Purity with Multi-Vendor Sourcing vs. Discontinued Status of Analog Comparator

Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate is currently stocked by multiple vendors including AKSci (Cat. 1018DM, 95% purity), ChemScene (Cat. CS-0264556, 95% purity), Leyan (Cat. 1335226, 95% purity), and Enamine (Cat. EN300-93202, 95% purity), with quantities available from 50 mg to gram scale . In contrast, the closest ester-variant analog, (S)-sec-butyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate (CAS 55133-80-7), shows limited commercial availability. Another comparator, the parent building block N-methyl-N-(trifluoroacetyl)glycine (CAS 35141-11-8), is listed by fewer suppliers . The target compound is classified as non-hazardous for transport (not a DOT/IATA hazardous material), with GHS classification H302-H315-H319-H335 (Warning) that is manageable under standard laboratory protocols .

Chemical procurement Vendor availability Purity specification Supply chain Research chemical sourcing

Recommended Application Scenarios for Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) via 19F NMR Screening

The trifluoromethyl group in ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate provides a strong, singlet ¹⁹F NMR signal suitable for ligand-observed fragment screening. As demonstrated in the comparative evidence (Section 3, Evidence Item 4), the non-fluorinated analog (CAS 34597-05-2) lacks any ¹⁹F NMR capability. This compound can be directly incorporated into a fluorinated fragment library without additional derivatization, enabling detection of weak-affinity protein–ligand interactions at concentrations as low as 50–200 µM using ¹⁹F NMR T₂ or competition experiments [1]. The zero HBD count (Section 3, Evidence Item 1) further supports its use as a fragment with favorable physicochemical properties for subsequent hit elaboration.

Peptidomimetic Design Requiring N-Methylated Amide Bonds

The N-methyl substitution on the glycine nitrogen distinguishes this compound as a protected sarcosine (N-methylglycine) derivative bearing a trifluoroacetyl cap. N-Methylation is a validated strategy to improve the membrane permeability, metabolic stability, and conformational rigidity of peptide-based therapeutics (Section 3, Evidence Items 1–3) [2]. The compound can serve as a C-terminal building block in peptidomimetic synthesis, where the ethyl ester is selectively deprotected to reveal the free acid for amide coupling, while the trifluoroacetyl group provides a metabolically stable N-terminal cap. The TPSA of 46.6 Ų and XLogP3 of 1.1 predict good oral absorption potential for the resulting peptidomimetics.

Synthesis of Fluorinated Heterocycles via Ethyl Ester Functionalization

The ethyl ester moiety enables a range of downstream transformations—including reduction to the primary alcohol (LiAlH₄ or DIBAL-H), conversion to the Weinreb amide, or direct aminolysis—that are not directly accessible with the free acid analog CAS 35141-11-8 (Section 3, Evidence Item 5). The N-methyl trifluoroacetamido group is compatible with these transformations, and the electron-withdrawing CF₃ group activates the adjacent carbonyl for nucleophilic attack while simultaneously stabilizing the resulting products against metabolic degradation. This synthetic versatility makes the compound particularly valuable for constructing fluorinated heterocyclic scaffolds (e.g., oxadiazoles, triazoles) where the trifluoromethyl group contributes to both target binding and metabolic stability [3].

Medicinal Chemistry SAR Exploration of Glycine Transporter or Protease Inhibitor Scaffolds

Trifluoroacetamido-containing glycine derivatives have been explored as zinc-binding groups in histone deacetylase (HDAC) inhibitors, where the trifluoroacetamido moiety demonstrated favorable cytotoxic activity with an improved safety margin compared to hydroxamic acid-based inhibitors (IC₅₀ = 45.7–76.7 µM against breast cancer cell lines) [4]. While these data are for structurally related compounds rather than the target compound itself, they demonstrate the class-level utility of the trifluoroacetamido-glycine scaffold. The N-methylated variant (target compound) offers the additional advantages of zero HBD count and increased lipophilicity (Section 3, Evidence Items 1–2), which may translate to improved cell permeability in cellular assays compared to the NH analog class.

Quote Request

Request a Quote for ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.